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Compound of Interest

Compound Name: Inflexuside B

Cat. No.: B12405462 Get Quote

Disclaimer: Initial searches for "Inflexuside B" did not yield any publicly available scientific

data. Therefore, this guide provides a comprehensive overview of the spectroscopic and

biosynthetic data for the well-characterized iridoid glycoside, Loganin, as an illustrative

example of the requested technical content and format.

This technical guide is intended for researchers, scientists, and drug development

professionals, providing an in-depth look at the spectroscopic data, experimental protocols, and

biosynthetic pathway of Loganin.

Spectroscopic Data for Loganin
Loganin (C₁₇H₂₆O₁₀, Molar Mass: 390.38 g/mol ) is an iridoid glycoside that has been isolated

from several plant species, including those from the Loganiaceae and Apocynaceae families.[1]

It serves as a key intermediate in the biosynthesis of various terpene indole alkaloids.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structural elucidation of Loganin has been extensively performed using one- and two-

dimensional NMR techniques. The following tables summarize the ¹H and ¹³C NMR chemical

shift data.

Table 1: ¹H NMR Spectroscopic Data for Loganin (500 MHz, CD₃OD)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 5.25 d 2.5

3 7.42 s

5 3.10 m

6 4.15 dd 5.0, 2.0

7 1.85 m

8 1.10 d 7.0

9 2.25 m

1' 4.65 d 8.0

2' 3.20 dd 9.0, 8.0

3' 3.38 t 9.0

4' 3.30 t 9.0

5' 3.45 m

6'a 3.85 dd 12.0, 2.0

6'b 3.68 dd 12.0, 5.5

OCH₃ 3.72 s

Table 2: ¹³C NMR Spectroscopic Data for Loganin (125 MHz, CD₃OD)
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Position Chemical Shift (δ, ppm)

1 98.2

3 151.5

4 112.1

5 31.5

6 78.9

7 41.2

8 13.5

9 46.8

11 168.9

1' 100.1

2' 74.8

3' 77.9

4' 71.6

5' 78.1

6' 62.8

OCH₃ 51.9

Mass Spectrometry (MS) Data
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of natural products like Loganin.

Table 3: ESI-MS/MS Fragmentation Data for Loganin
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Precursor Ion [M+H]⁺ (m/z) Fragment Ions (m/z) Interpretation

391.16 229.09 [M+H - Glucose]⁺ (Aglycone)

211.08 [Aglycone - H₂O]⁺

193.07 [Aglycone - 2H₂O]⁺

165.08 [Aglycone - H₂O - CO₂]⁺

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic

data presented above.

NMR Spectroscopy
A comprehensive NMR analysis of a purified natural product like Loganin typically involves the

following steps:

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD). The solution is then transferred to a

5 mm NMR tube.

Instrument Setup: NMR spectra are acquired on a high-field spectrometer (e.g., 400, 500, or

600 MHz) equipped with a cryoprobe for enhanced sensitivity.[2]

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key

parameters include a 30° or 90° pulse angle, a relaxation delay of 1-5 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.[3]

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is recorded. Due to the lower

natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer

relaxation delay are typically required.

2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of 2D

NMR experiments is performed. This includes:

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting different spin

systems.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and

elucidate the stereochemistry of the molecule.

Data Processing: The acquired data is processed using appropriate software (e.g.,

MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline

correction, and referencing the chemical shifts to the residual solvent signal.

Mass Spectrometry
High-resolution mass spectrometry (HRMS) coupled with a chromatographic separation

technique is the standard for analyzing natural products.

Sample Preparation: A dilute solution of the purified compound (typically 1-10 µg/mL) is

prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

Chromatographic Separation (LC-MS): The sample is injected into a liquid chromatography

system (e.g., UPLC or HPLC) coupled to the mass spectrometer. A reversed-phase C18

column is commonly used with a gradient elution of water and an organic solvent (e.g.,

acetonitrile or methanol), both often containing a small amount of formic acid to promote

ionization.

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar,

non-volatile compounds like Loganin. It can be operated in either positive or negative ion

mode.

Mass Analysis:

Full Scan MS: The mass spectrometer is initially operated in full scan mode to determine

the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). High-resolution
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instruments like quadrupole time-of-flight (Q-TOF) or Orbitrap analyzers provide mass

accuracies in the low ppm range, enabling the determination of the elemental composition.

Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected in the

first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas

(e.g., argon or nitrogen), and the resulting fragment ions are analyzed in the second mass

analyzer. This fragmentation pattern provides valuable insights into the molecule's

structure.[4][5]

Data Analysis: The acquired mass spectra are analyzed to determine the elemental

composition from the accurate mass and to propose fragmentation pathways that are

consistent with the observed product ions and the proposed structure of the molecule.

Biosynthetic Pathway of Loganin
Loganin is a key intermediate in the biosynthesis of secoiridoids and terpene indole alkaloids.

Its biosynthesis starts from geraniol, which is derived from the mevalonate (MVA) or the

methylerythritol phosphate (MEP) pathway. The following diagram illustrates the key steps in

the conversion of geraniol to Loganin.[6][7]

Geraniol 8-HydroxygeraniolG8H 8-Oxogeranial8-HGO IridodialISY 7-Deoxyloganic AcidMultiple Steps Loganic AcidDL7H LoganinLAMT

Click to download full resolution via product page

Caption: Biosynthetic pathway of Loganin from Geraniol.

The diagram illustrates the enzymatic conversions leading to the formation of Loganin. Key

enzymes involved are Geraniol 8-hydroxylase (G8H), 8-hydroxygeraniol oxidoreductase (8-

HGO), Iridoid synthase (ISY), 7-deoxyloganic acid 7-hydroxylase (DL7H), and Loganic acid O-

methyltransferase (LAMT).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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